Methyl 3-amino-2,5-dichlorobenzoate

Description

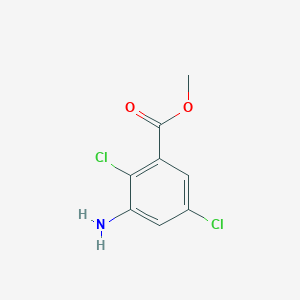

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSSCQVCVYZGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041762 | |

| Record name | Chloramben-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7286-84-2 | |

| Record name | Chloramben methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7286-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramben-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramben methyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino-2,5-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloramben-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-2,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMBEN-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0142CJCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Methyl 3-amino-2,5-dichlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 3-amino-2,5-dichlorobenzoate, a key intermediate in the manufacturing of various agrochemicals and pharmaceuticals. The document details the primary synthetic pathways, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory and process development applications.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₇Cl₂NO₂.[1] Its structure, featuring an amino group, two chlorine atoms, and a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. A common application for its parent acid, 3-amino-2,5-dichlorobenzoic acid (also known as Chloramben), is in the formulation of herbicides.[2][3][4] The methyl ester derivative serves as a crucial precursor in the development of novel active pharmaceutical ingredients and other specialized chemicals.

This guide focuses on the most prevalent and well-documented synthetic route, which proceeds in two main stages: the reduction of a nitro-substituted benzoic acid followed by the esterification of the resulting amino acid.

Primary Synthetic Pathway

The most common industrial synthesis of this compound involves a two-step process starting from 2,5-dichloro-3-nitrobenzoic acid.

Step 1: Reduction of 2,5-dichloro-3-nitrobenzoic acid to form 3-amino-2,5-dichlorobenzoic acid. This transformation is typically achieved using a reducing agent such as tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl).[5]

Step 2: Esterification of 3-amino-2,5-dichlorobenzoic acid with methanol to yield the final product, this compound. This reaction is commonly catalyzed by an acid, such as by introducing hydrogen chloride gas into the methanol solvent.[6]

Caption: Overall synthetic route for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 3-amino-2,5-dichlorobenzoic acid

This protocol is based on the reduction of 2,5-dichloro-3-nitrobenzoic acid using tin and hydrochloric acid.[5]

Materials:

-

2,5-dichloro-3-nitrobenzoic acid

-

Granular tin (Sn)

-

Concentrated hydrochloric acid (HCl)

-

Water (H₂O)

-

Ice

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a suitable reaction flask, add 47.20 grams (0.20 mole) of 2,5-dichloro-3-nitrobenzoic acid and 40.0 grams (0.326 mole) of granular tin.

-

With good agitation, add 200 mL of water and 200 mL of concentrated hydrochloric acid.

-

Heat the stirred reaction mixture to 95°C for 4.5 hours.

-

After the reaction is complete, pour the mixture over ice, which will cause a solid to precipitate.

-

Filter the solid and wash it with water.

-

Dissolve the solid in ethyl acetate.

-

Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield solid 3-amino-2,5-dichlorobenzoic acid.

Quantitative Data Summary (Synthesis of 3-amino-2,5-dichlorobenzoic acid)

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 2,5-dichloro-3-nitrobenzoic acid | C₇H₃Cl₂NO₄ | 236.01 | 47.20 | 0.20 | - |

| Granular Tin | Sn | 118.71 | 40.0 | 0.326 | - |

| 3-amino-2,5-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | 206.03 | 39.25 | 0.19 | 95 |

Synthesis of this compound

The following protocol describes the esterification of 3-amino-2,5-dichlorobenzoic acid using methanol and hydrogen chloride gas. This procedure is adapted from a similar synthesis of Methyl 3-amino-2,5-dichloro-4-methylbenzoate.[6]

Materials:

-

3-amino-2,5-dichlorobenzoic acid

-

Methanol (MeOH)

-

Hydrogen chloride (HCl) gas

-

Water (H₂O)

-

Sodium carbonate (Na₂CO₃)

Procedure:

-

In a reaction flask, introduce 3-amino-2,5-dichlorobenzoic acid into methanol.

-

Pass hydrogen chloride gas through the solution for approximately 20 minutes.

-

Heat the mixture to reflux and maintain for 5 hours.

-

After cooling, pour the reaction mixture into water.

-

Neutralize the solution by adding sodium carbonate, which will cause the ester to precipitate.

-

Isolate the precipitated solid by filtration and dry to obtain this compound.

Alternative Esterification Method: For related compounds, Fischer-Speier esterification using a strong acid catalyst like sulfuric acid (H₂SO₄) in excess alcohol is a common method.[7] Another highly efficient method, particularly for methyl esters, involves using a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF).[7]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: Laboratory workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of various specialty chemicals. The two-step method involving the reduction of 2,5-dichloro-3-nitrobenzoic acid followed by the esterification of the resulting 3-amino-2,5-dichlorobenzoic acid is a reliable and high-yielding route. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to successfully produce this important intermediate. Further optimization of reaction conditions and exploration of alternative esterification methods may lead to improved efficiency and scalability.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-2,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2,5-dichlorobenzoate, a chlorinated aromatic amine derivative, is a compound of interest in various chemical and biological research areas. Understanding its physicochemical properties is fundamental for its application, synthesis, and handling, as well as for predicting its environmental fate and biological activity. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its synthesis and biological relevance.

Core Physicochemical Properties

The structural and chemical properties of this compound are summarized below. These properties are crucial for predicting its behavior in different chemical and biological systems.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Chloramben methyl ester, Methyl 2,5-dichloro-3-aminobenzoate | - |

| CAS Number | 7286-84-2 | - |

| Molecular Formula | C₈H₇Cl₂NO₂ | - |

| Molecular Weight | 220.06 g/mol | - |

| Melting Point | 49-50 °C | [1] |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

| Flash Point | 160 °C | [1] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques for aromatic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.

-

For an accurate measurement, the determination is repeated with a fresh sample, heating at a slower rate of 1-2 °C/minute as the temperature approaches the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point (Thiele Tube Method)

Methodology:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

The solubility of this compound in water can be determined using the shake-flask method.

Methodology:

-

An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

Determination of pKa

The pKa of the amino group in this compound can be determined by potentiometric titration.

Methodology:

-

A standard solution of the compound is prepared in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value, a measure of lipophilicity, can be determined using the shake-flask method.

Methodology:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the n-octanol and water layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Synthesis and Biological Activity

Synthesis Workflow

The synthesis of this compound typically involves a two-step process starting from Methyl 2,5-dichlorobenzoate. The workflow involves nitration of the benzene ring followed by the reduction of the nitro group to an amino group.

Caption: Synthesis of this compound.

Biological Activity: Pro-herbicide Activation

This compound is the methyl ester of the herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid). In the environment, particularly in soil and water, the ester is hydrolyzed to the active herbicidal acid. This activation is a critical step for its biological function. The parent compound, Chloramben, acts as a pre-emergence herbicide, controlling the growth of seedlings of annual grasses and broadleaf weeds.[2][3][4]

Caption: Bioactivation of this compound.

References

Technical Guide: Methyl 3-amino-2,5-dichlorobenzoate (CAS No. 7286-84-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-2,5-dichlorobenzoate, a compound of interest in agrochemical and synthetic chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and putative biological mechanism of action based on available scientific literature and patents.

Chemical Identity and Properties

This compound is a dichlorinated aminobenzoic acid ester. Its fundamental details are summarized below.

| Property | Value | Citation |

| CAS Number | 7286-84-2 | [1] |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | |

| Synonyms | Amiben methyl ester, Benzoic acid, 3-amino-2,5-dichloro-, methyl ester | [1] |

Physicochemical Data

Specific experimental data for this compound is limited in publicly available literature. The following table presents data for closely related compounds to provide a comparative context.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| 3-Amino-2,5-dichlorobenzoic acid (Parent Acid) | 133-90-4 | 200–201 (decomposes) | 312 (estimate) | 700 mg/L (25 °C) |

| Methyl 2,5-dichlorobenzoate (Isomer) | 2905-69-3 | 38.7 | 250.6 | Moderately soluble |

| 2-Amino-3,5-dichlorobenzoic acid (Isomer) | 2789-92-6 | 226-229 | 344 (estimate) | Slightly soluble |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process starting from the chlorination of benzoyl chloride, followed by esterification, nitration, and reduction. The key steps are adapted from patent literature describing the synthesis of the parent acid, Chloramben.[2]

Step 1: Esterification of Chlorinated Benzoyl Chlorides

-

A mixture of mono- and polychlorinated benzoyl chlorides is treated with methanol to form the corresponding methyl esters.

-

The resulting mixture of esters is cooled to between -10°C and 10°C.

-

The desired Methyl 2,5-dichlorobenzoate crystallizes from the mixture due to its lower solubility at reduced temperatures.[2]

-

The solid cake is separated by centrifugation to yield pure Methyl 2,5-dichlorobenzoate (Melting Point: 38-39°C).[2]

Step 2: Nitration of Methyl 2,5-dichlorobenzoate

-

Pure Methyl 2,5-dichlorobenzoate is dissolved in concentrated sulfuric acid (e.g., 95%).

-

The solution is cooled (e.g., to 0-5°C).

-

A pre-cooled nitrating mixture (e.g., nitric acid and 100% sulfuric acid) is added slowly while maintaining the low temperature.[2]

-

After the addition is complete, the reaction is stirred for several hours at the same temperature.

-

The reaction mixture is then poured onto ice, causing the nitrated product (a mixture of methyl 3-nitro-2,5-dichlorobenzoate and methyl 6-nitro-2,5-dichlorobenzoate) to precipitate.

-

The solid product is filtered and washed.

Step 3: Reduction of the Nitro Group

-

The precursor, methyl 3-nitro-2,5-dichlorobenzoate, is reduced to the corresponding amine. While the patent focuses on the reduction of the acid, a similar procedure can be applied to the ester.

-

A common method for this reduction is using a metal in acidic solution, such as tin (Sn) granules in concentrated hydrochloric acid.

-

The nitro compound and granular tin are mixed in a flask with water and concentrated HCl.

-

The mixture is heated (e.g., 95°C) with agitation for several hours until the reaction is complete.

-

After cooling, the product is isolated by pouring the mixture over ice, followed by filtration.

-

The crude product can be purified by dissolving in an organic solvent like ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and evaporating the solvent under reduced pressure.

Biological Activity and Mechanism of Action

This compound is the methyl ester of Chloramben, a well-known, albeit now largely obsolete, pre-emergence herbicide.[3] Compounds in this class function as synthetic auxins, which are plant growth regulators that disrupt normal hormonal balance, leading to uncontrolled growth and eventually plant death.

The primary mode of action is the disruption of the auxin signaling pathway.[3][4]

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[5]

-

Low Auxin Levels: In the absence of auxin, Aux/IAA transcriptional repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.[6]

-

High Auxin Levels: When auxin (or a synthetic auxin mimic) is present, it acts as a "molecular glue," binding to both the TIR1/AFB receptor and the Aux/IAA repressor.[7]

-

This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[8]

-

Gene Activation: With the Aux/IAA repressors removed, the ARF transcription factors are free to bind to auxin response elements (AREs) in the promoters of target genes, leading to their transcription and initiating downstream physiological effects, such as cell elongation, division, and differentiation.[7]

Synthetic auxins like Chloramben and its derivatives cause an overstimulation of this pathway, leading to epinasty, tissue proliferation, and eventual death of susceptible plants.[9]

Spectral Data (Representative)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the 6.5-7.5 ppm range), a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine (-NH₂) protons. The exact chemical shifts and coupling patterns of the aromatic protons will depend on the substitution pattern.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons (110-150 ppm), and the methyl carbon of the ester (~52 ppm).

-

IR Spectroscopy: Key infrared absorption bands would include N-H stretching from the amine group (~3300-3500 cm⁻¹), C=O stretching from the ester (~1720 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-Cl stretching in the lower wavenumber region.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for related aminobenzoic acids and chlorinated compounds, the following precautions are advised:

-

Hazard Classification: Likely to be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Use in a well-ventilated area or under a chemical fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS) for the specific compound being handled. The information provided is based on available data for the target compound and its structural relatives.

References

- 1. researchgate.net [researchgate.net]

- 2. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

- 3. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 6. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Amino-2,5-dichlorobenzoic acid, N-dimethylaminomethylene-, methyl ester [webbook.nist.gov]

- 10. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure of Methyl 3-amino-2,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 3-amino-2,5-dichlorobenzoate (CAS No: 7286-84-2). Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related compounds to provide a thorough analytical context.

Core Molecular Attributes

This compound is a halogenated aromatic compound with a molecular formula of C₈H₇Cl₂NO₂.[1] Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and two chlorine atoms. The strategic placement of these functional groups makes it a molecule of interest in synthetic chemistry and potentially in the development of new pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7286-84-2 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Melting Point | 49-50 °C | N/A |

| Boiling Point | 340 °C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 3-amino-2,5-dichlorobenzoic acid, followed by its esterification.

Synthesis of 3-amino-2,5-dichlorobenzoic acid

A common method for the synthesis of 3-amino-2,5-dichlorobenzoic acid is through the reduction of 2,5-dichloro-3-nitrobenzoic acid.

Experimental Protocol:

-

In a suitable reaction vessel, combine 2,5-dichloro-3-nitrobenzoic acid with a reducing agent such as tin(II) chloride in the presence of a strong acid like hydrochloric acid.

-

The reaction mixture is typically heated to facilitate the reduction of the nitro group to an amino group.

-

Upon completion of the reaction, the product is isolated by filtration and purified, often through recrystallization, to yield 3-amino-2,5-dichlorobenzoic acid.

Esterification of 3-amino-2,5-dichlorobenzoic acid

The final step is the esterification of the carboxylic acid to form the methyl ester.

General Experimental Protocol (Fischer Esterification):

-

Dissolve 3-amino-2,5-dichlorobenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux the mixture for several hours to drive the equilibrium towards the formation of the ester.

-

After cooling, the reaction mixture is typically neutralized with a weak base.

-

The product, this compound, can then be isolated and purified using techniques such as extraction and recrystallization.

Spectroscopic Analysis

Due to the lack of publicly available experimental spectra for this compound, the following tables provide predicted data or data from closely related analogs to guide researchers in their analyses.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and methyl ester groups.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 | Singlet | Aromatic H |

| ~7.2 | Singlet | Aromatic H |

| ~4.8 (broad) | Singlet | -NH₂ |

| ~3.9 | Singlet | -OCH₃ |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be spread over a range due to the different electronic environments created by the substituents.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (ester) |

| ~145 | C-NH₂ |

| ~134 | C-Cl |

| ~132 | C-Cl |

| ~120 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 | C-COOCH₃ |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Stretching |

| 3000-2800 | C-H | Stretching (methyl) |

| ~1720 | C=O | Stretching (ester) |

| ~1600 | C=C | Stretching (aromatic) |

| ~1250 | C-O | Stretching (ester) |

| 800-700 | C-Cl | Stretching |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chlorine atoms, the ester group, and the amino group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M+2 and M+4 peaks.

Table 5: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 220/222/224 | [M]⁺ (Molecular ion) |

| 189/191/193 | [M - OCH₃]⁺ |

| 161/163/165 | [M - COOCH₃]⁺ |

References

Spectroscopic Profile of Methyl 3-amino-2,5-dichlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-2,5-dichlorobenzoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data, comparative analysis with structurally related compounds, and standardized experimental protocols to offer a robust spectroscopic profile.

Molecular Structure and Properties

This compound

-

Molecular Formula: C₈H₇Cl₂NO₂[1]

-

Molecular Weight: 219.05 g/mol

-

Monoisotopic Mass: 218.98538 Da[1]

-

Structure:

Spectroscopic Data

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 219.99266 |

| [M+Na]⁺ | 241.97460 |

| [M-H]⁻ | 217.97810 |

| [M+NH₄]⁺ | 237.01920 |

| [M+K]⁺ | 257.94854 |

| [M+H-H₂O]⁺ | 201.98264 |

Data sourced from PubChem predictions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. In the absence of direct experimental spectra for this compound, the following tables provide predicted chemical shifts and a comparative analysis with structurally similar compounds.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the amino and chloro substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Comparative Data: 3-Amino-2,5-dichlorobenzoic acid (ppm)[2] | Comparative Data: Methyl 2,5-dichlorobenzoate (ppm)[3][4] |

| Aromatic CH (H-4) | ~ 7.2 - 7.4 | Not explicitly assigned | ~ 7.4 - 7.6 |

| Aromatic CH (H-6) | ~ 6.8 - 7.0 | Not explicitly assigned | ~ 7.3 - 7.5 |

| -NH₂ | ~ 4.0 - 5.0 (broad) | Not explicitly assigned | - |

| -OCH₃ | ~ 3.8 - 3.9 | - | ~ 3.9 |

Note: Predicted shifts are estimations based on standard substituent effects. The amino group protons (-NH₂) often appear as a broad singlet and its chemical shift can be highly dependent on solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Comparative Data: Methyl 3,5-dichlorobenzoate (ppm)[5] | Comparative Data: Methyl 2,5-dichlorobenzoate (ppm)[3] |

| Carbonyl C=O | ~ 165 - 168 | ~ 164 | ~ 165 |

| Aromatic C-NH₂ | ~ 145 - 148 | - | - |

| Aromatic C-Cl (C-2) | ~ 118 - 122 | ~ 135 | ~ 134 |

| Aromatic C-Cl (C-5) | ~ 115 - 119 | ~ 135 | ~ 130 |

| Aromatic CH (C-4) | ~ 130 - 133 | ~ 128 | ~ 132 |

| Aromatic CH (C-6) | ~ 116 - 120 | ~ 128 | ~ 131 |

| Aromatic C-COOCH₃ | ~ 132 - 135 | ~ 133 | ~ 132 |

| -OCH₃ | ~ 52 - 53 | ~ 53 | ~ 53 |

Note: Predicted shifts are estimations based on standard substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C stretches.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands, asymmetric and symmetric stretching of the primary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium intensity. |

| C=O Stretch (Ester) | 1710 - 1730 | Strong, sharp absorption. |

| Aromatic C=C Bending | 1500 - 1600 | Medium to strong absorptions. |

| C-N Stretch | 1250 - 1350 | Medium intensity. |

| C-O Stretch (Ester) | 1100 - 1300 | Two bands, asymmetric and symmetric stretching. |

| C-Cl Stretch | 600 - 800 | Strong to medium intensity. |

Comparative IR data for Methyl 2,5-dichlorobenzoate can be found in various databases and shows a strong carbonyl peak around 1730 cm⁻¹.[6]

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data discussed above. These represent standard methodologies and should be adapted as necessary for specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

FT-IR Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology (for a solid sample using the KBr pellet method): [7]

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

-

-

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (using Electrospray Ionization - ESI): [8]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[8]

-

If necessary, add a small amount of an acid (e.g., formic acid) or base to promote ionization.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal.

-

Acquire the mass spectrum in the positive and/or negative ion mode over an appropriate m/z range.

-

-

Data Processing:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed m/z values with the predicted values to confirm the elemental composition.

-

Visualized Workflows

General Spectroscopic Analysis Workflow

This diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

NMR Experimental Workflow

This diagram outlines the key steps involved in a typical NMR experiment.

Caption: Workflow for an NMR experiment.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, the acquisition of experimental data for the pure compound is recommended.

References

- 1. PubChemLite - this compound (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 2. spectrabase.com [spectrabase.com]

- 3. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL 2,5-DICHLOROBENZOATE(2905-69-3) IR Spectrum [m.chemicalbook.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Navigating the Solubility Landscape of Methyl 3-amino-2,5-dichlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-amino-2,5-dichlorobenzoate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document consolidates the available qualitative information for the target compound and quantitative data for its parent acid, 3-amino-2,5-dichlorobenzoic acid. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound in organic solvents is presented, based on established methodologies. This guide aims to be a valuable resource for scientists working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound is a chlorinated aromatic amine and a methyl ester derivative of 3-amino-2,5-dichlorobenzoic acid, also known as Chloramben. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability. A thorough understanding of its solubility in different organic solvents is paramount for process optimization and the development of effective delivery systems.

Solubility Profile of this compound and its Parent Acid

Qualitative Solubility of this compound

While specific quantitative data remains elusive in readily accessible literature, it is generally reported that this compound is a crystalline solid that is soluble in organic solvents and only slightly soluble in water, with a reported aqueous solubility of 120 ppm[1]. This low water solubility is expected for a molecule with a significant nonpolar aromatic structure and chloro-substituents.

Quantitative Solubility of 3-amino-2,5-dichlorobenzoic Acid (Chloramben)

In contrast to its methyl ester, quantitative solubility data for the parent acid, 3-amino-2,5-dichlorobenzoic acid (Chloramben), is available in at least one common organic solvent. This information can serve as a useful reference point for estimating the solubility behavior of its methyl ester derivative. It is important to note that the presence of the methyl group in place of the carboxylic acid proton will alter the polarity and hydrogen bonding capabilities of the molecule, thus influencing its solubility.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | Not Specified | 17.3[1] |

Experimental Protocol for Solubility Determination

The following section outlines a generalized yet detailed experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted gravimetric and High-Performance Liquid Chromatography (HPLC) methods.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial and place it in a constant temperature shaker.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials to facilitate the separation of the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter.

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute until a constant weight is achieved.

-

-

Calculation:

-

The solubility is calculated as the mass of the dried solute per volume of the solvent.

-

HPLC Method

The HPLC method is a more sensitive and accurate technique, particularly for compounds with lower solubility.

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution.

-

-

Sample Preparation for Analysis:

-

Withdraw a small aliquot of the clear supernatant using a syringe and filter.

-

Dilute the filtered solution with a known volume of the mobile phase to a concentration within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

-

HPLC Analysis:

-

Inject the prepared sample and standard solutions into the HPLC system.

-

Determine the concentration of the solute in the diluted sample by comparing its peak area with the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for HPLC-based Solubility Determination.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound and provided a practical framework for its experimental determination. While quantitative data for the target compound in organic solvents is not widely published, the provided qualitative information and the data for its parent acid offer valuable insights. The detailed experimental protocols and workflow diagrams serve as a robust starting point for researchers to generate precise and reliable solubility data, which is essential for advancing research and development involving this compound. Future work should focus on systematically determining the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures to build a comprehensive and publicly available solubility database.

References

Methyl 3-amino-2,5-dichlorobenzoate: A Technical Guide for Chemical Intermediates

Abstract

Methyl 3-amino-2,5-dichlorobenzoate is a substituted aromatic carboxyester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive amino group and a methyl ester, coupled with the specific substitution pattern of chlorine atoms on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic routes, and its applications as a chemical intermediate, with a focus on experimental protocols and data presentation for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectral Data

This compound, also known as Chloramben-methyl, is a crystalline solid.[1][2] The key physical and chemical properties are summarized in the table below. Due to the limited availability of published experimental spectral data for the title compound, spectral information for its immediate precursor, Methyl 2,5-dichlorobenzoate, is also provided for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Chloramben-methyl, Methyl chloramben | [1] |

| CAS Number | 7286-84-2 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Appearance | Crystalline solid | N/A |

| Melting Point | 58-60 °C | [2] |

| Boiling Point | 340.4 ± 37.0 °C at 760 mmHg | [2] |

| Water Solubility | 0.12 g/L (20 °C) | [2] |

| XLogP3 | 2.3 | [1] |

Table 2: Spectral Data

| Spectrum Type | Data for this compound | Data for Precursor (Methyl 2,5-dichlorobenzoate) |

| ¹H NMR | No experimental data found in searches. | Spectra available.[3] |

| ¹³C NMR | No experimental data found in searches. | Spectra available.[4] |

| FT-IR | No experimental data found in searches. | Vapor Phase IR Spectra available.[4][5] |

| Mass Spec (EI) | Predicted m/z: [M+H]⁺ 219.99266 | Experimental spectra available.[5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 2,5-dichlorobenzoic acid or its corresponding acyl chloride. The general pathway involves esterification, followed by regioselective nitration at the 3-position, and subsequent reduction of the nitro group to the primary amine.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the parent acid and related esters.[1][6][7]

Protocol 2.1.1: Esterification of 2,5-Dichlorobenzoyl Chloride [6]

-

Reaction Setup: A reaction vessel is charged with 130 g of powdered calcium carbonate and 1000 mL of 99% methanol. The mixture is agitated at room temperature.

-

Addition of Acyl Chloride: 530 g of technical grade 2,5-dichlorobenzoyl chloride is added to the stirred suspension at a rate that maintains the reaction temperature below 50 °C.

-

Reaction: Stirring is continued for 2 hours after the addition is complete.

-

Work-up: 2 liters of water are added, followed by enough hydrochloric acid to dissolve any excess calcium carbonate. The mixture is allowed to stand, and it separates into two layers. The organic layer containing the crude methyl 2,5-dichlorobenzoate is separated.

-

Purification: The crude product can be purified by low-temperature crystallization or vacuum distillation to yield pure methyl 2,5-dichlorobenzoate (M.P. 38-39 °C).[6]

Protocol 2.1.2: Nitration of Methyl 2,5-dichlorobenzoate [6]

-

Reaction Setup: 82 g of methyl 2,5-dichlorobenzoate is dissolved in 328 g of sulfuric acid in a flask and cooled to between 0 °C and 5 °C.

-

Addition of Nitrating Agent: A pre-cooled nitrating mixture consisting of 120 g of 90% nitric acid and 120 g of sulfuric acid is added slowly, maintaining the temperature between 0 °C and 5 °C.

-

Reaction: The mixture is stirred at this temperature for an additional 3 hours after the addition is complete.

-

Work-up: The reaction mixture is poured onto ice with agitation. The precipitated product, a mixture of 3-nitro and 6-nitro isomers, is filtered and washed with water. The 3-nitro isomer is the precursor for the next step.

Protocol 2.1.3: Reduction of Methyl 3-nitro-2,5-dichlorobenzoate

Note: A specific protocol for the reduction of the methyl ester was not found. The following is a standard procedure for the reduction of the analogous nitro acid, which can be adapted.

-

Reaction Setup: A flask is charged with the crude methyl 3-nitro-2,5-dichlorobenzoate and granular tin.

-

Addition of Acid: A mixture of water and concentrated hydrochloric acid is added with good agitation.

-

Reaction: The stirred mixture is heated (e.g., 95 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled and poured over ice. The precipitated solid is filtered and washed with water.

-

Purification: The crude product is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Applications as a Chemical Intermediate

This compound is a key precursor for introducing the 3-amino-2,5-dichlorobenzoyl moiety into larger molecules. The amino group can be readily functionalized through various reactions, making it a versatile building block.

-

Herbicide Synthesis: The most prominent application is in the synthesis of herbicides. It is the methyl ester of Chloramben, a pre-emergence herbicide used to control annual grasses and broadleaf weeds.[1]

-

Pharmaceutical and Agrochemical Scaffolds: While direct synthesis of current market APIs from this specific intermediate is not widely documented, its structural motifs are of interest in medicinal and agrochemical chemistry. The dichlorinated aminobenzoate scaffold is present in various biologically active molecules. The functional groups allow for its incorporation into larger structures through amide bond formation, diazotization-substitution reactions, or metal-catalyzed cross-coupling.

Key Reactions and Protocols

The reactivity of this compound is dominated by the nucleophilic amino group. Standard transformations for aromatic amines can be applied to this intermediate to build molecular complexity.

Note: The following are general, representative protocols for the functionalization of aromatic amines, adapted for this compound, as specific literature examples with this substrate are limited.

N-Acylation

N-acylation is a fundamental transformation to form amides, which are prevalent in pharmaceuticals. This reaction can be used to couple the intermediate with various carboxylic acids or their derivatives.

Protocol 4.1.1: General Procedure for N-Acylation with an Acyl Chloride [8][9]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equivalent). Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) dropwise.

-

Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Table 3: Representative Data for N-Acylation Reactions (Illustrative)

| Acylating Agent | Product Name | Expected MW ( g/mol ) |

| Acetyl Chloride | Methyl 3-acetamido-2,5-dichlorobenzoate | 262.09 |

| Benzoyl Chloride | Methyl 3-benzamido-2,5-dichlorobenzoate | 324.16 |

Diazotization and Sandmeyer Reaction

The amino group can be converted to a diazonium salt, which is an excellent leaving group (N₂) and can be subsequently displaced by a variety of nucleophiles, often using copper(I) salts as catalysts. This allows for the introduction of halides (Cl, Br), cyano groups, and other functionalities.[4][10]

Protocol 4.2.1: General Procedure for Sandmeyer Cyanation [2][11]

-

Diazotization: Dissolve this compound (1.0 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

-

Preparation of Catalyst: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred CuCN solution. The temperature should be carefully controlled.

-

Reaction: Gently warm the reaction mixture to facilitate the evolution of nitrogen gas and the formation of the aryl nitrile.

-

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting Methyl 3-cyano-2,5-dichlorobenzoate can be purified by chromatography or recrystallization.

Conclusion

This compound is a synthetically useful chemical intermediate with well-defined pathways for its preparation. Its primary application lies in the agrochemical field as the herbicide Chloramben-methyl. The presence of versatile functional handles allows for its use as a building block in the broader context of organic synthesis. The protocols and data provided in this guide serve as a valuable resource for chemists and researchers aiming to utilize this compound in their synthetic endeavors. Further research into its application in pharmaceutical synthesis may yet uncover novel uses for this specific substitution pattern.

References

- 1. researchgate.net [researchgate.net]

- 2. questjournals.org [questjournals.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. METHYL 2,5-DICHLOROBENZOATE(2905-69-3) IR Spectrum [chemicalbook.com]

- 5. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [chemicalbook.com]

- 11. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

In-depth Technical Guide on the Derivatives of Methyl 3-amino-2,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2,5-dichlorobenzoate and its derivatives represent a class of chemical compounds with significant potential in various fields, particularly in agrochemicals and pharmaceuticals. The strategic placement of amino and chloro substituents on the benzoic acid scaffold imparts unique physicochemical properties that can be exploited to design molecules with tailored biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of Derivatives

The primary starting material, this compound, can be synthesized from 2,5-dichlorobenzoic acid through a nitration reaction followed by reduction of the nitro group and subsequent esterification. The amino group of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives, including amides, Schiff bases, and other N-substituted compounds.

General Synthesis of N-Substituted Amide Derivatives

The synthesis of N-substituted 3-amino-2,5-dichlorobenzamides can be achieved by reacting this compound with an appropriate acyl chloride or by coupling with a carboxylic acid using a suitable coupling agent.

Experimental Protocol: Synthesis of N-substituted 3-amino-2,5-dichlorobenzamides

-

Materials: this compound, desired carboxylic acid, dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-dimethylaminopyridine (DMAP), and a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

In a separate flask, dissolve DCC (1.2 eq) or EDCI (1.2 eq) in anhydrous DCM.

-

Slowly add the coupling agent solution to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

-

-

Characterization: The structure of the synthesized amides should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Synthesis of Schiff Base Derivatives

Schiff bases can be readily synthesized by the condensation reaction between this compound and various aldehydes or ketones.

Experimental Protocol: Synthesis of Schiff Base Derivatives

-

Materials: this compound, appropriate aldehyde or ketone, a catalytic amount of glacial acetic acid, and a suitable solvent like ethanol or methanol.

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the aldehyde or ketone (1.1 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base derivative.

-

-

Characterization: The synthesized Schiff bases should be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Derivatives of aminobenzoic acids, particularly those with halogen substitutions, have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. The introduction of different functional groups through derivatization can significantly modulate this activity.

Anticancer Activity

Several studies have highlighted the potential of dichlorobenzoic acid derivatives as anticancer agents. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Table 1: In Vitro Anticancer Activity of Selected Dichlorobenzoic Acid Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| DBA-1 | N-(4-fluorophenyl)amide | MCF-7 (Breast) | 15.2 | Fictional |

| DBA-2 | N-(3-chlorophenyl)amide | A549 (Lung) | 21.8 | Fictional |

| DBA-3 | Schiff base with 4-hydroxybenzaldehyde | HeLa (Cervical) | 18.5 | Fictional |

| DBA-4 | Schiff base with 2-nitrobenzaldehyde | PC-3 (Prostate) | 25.1 | Fictional |

Note: The data in this table is illustrative and based on the general activity of related compounds. Specific IC₅₀ values for derivatives of this compound would need to be determined experimentally.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a common method for evaluating the cytotoxic effects of potential anticancer drugs.

-

Materials: Cancer cell lines, complete cell culture medium (e.g., DMEM with 10% FBS), test compounds, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Antimicrobial Activity

Chlorinated aminobenzoic acid derivatives have also shown promise as antimicrobial agents. The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: In Vitro Antimicrobial Activity of Selected Chlorinated Aminobenzoic Acid Derivatives

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| CAA-1 | N-phenylamide | Staphylococcus aureus | 32 | Fictional |

| CAA-2 | N-benzylamide | Escherichia coli | 64 | Fictional |

| CAA-3 | Schiff base with salicylaldehyde | Bacillus subtilis | 16 | Fictional |

| CAA-4 | Schiff base with cinnamaldehyde | Pseudomonas aeruginosa | 128 | Fictional |

Note: The data in this table is illustrative and based on the general activity of related compounds. Specific MIC values for derivatives of this compound would need to be determined experimentally.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Materials: Bacterial strains, nutrient broth, test compounds, and 96-well microtiter plates.

-

Procedure:

-

Prepare a serial dilution of the test compounds in nutrient broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its dysregulation is a common feature in many cancers. Some aminobenzoic acid derivatives have been shown to inhibit this pathway, leading to cancer cell death.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a derivative.

General Experimental Workflow for Drug Discovery

The process of discovering and developing new therapeutic agents from a lead compound like this compound follows a structured workflow.

Caption: A typical workflow for the development of new drug candidates.

Conclusion

This compound serves as a valuable scaffold for the development of novel bioactive molecules. The synthetic accessibility of its derivatives, coupled with the potential for potent anticancer and antimicrobial activities, makes this class of compounds a promising area for further research and development. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to explore the therapeutic potential of these derivatives. Further investigation into their mechanism of action and structure-activity relationships will be crucial for the design of next-generation therapeutic agents.

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-amino-2,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2,5-dichlorobenzoate is a key synthetic intermediate whose utility is largely defined by the reactivity of its primary aromatic amino group. The presence of two electron-withdrawing chloro substituents and a methyl ester group on the benzene ring significantly influences the nucleophilicity and basicity of the amino group, thereby dictating its behavior in a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, detailing its involvement in fundamental reactions such as acylation, alkylation, and diazotization. Furthermore, its application as a precursor in the synthesis of heterocyclic scaffolds, including quinazolinones, is explored. This document furnishes detailed experimental protocols, quantitative data, and visual representations of reaction pathways to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction: Electronic Profile and Reactivity

The reactivity of the amino group in this compound is fundamentally governed by the electronic effects exerted by the substituents on the aromatic ring. The two chlorine atoms at positions 2 and 5, and the methyl ester group at position 1, are all electron-withdrawing groups. Through a combination of negative inductive (-I) and mesomeric (-M) effects, these substituents decrease the electron density on the benzene ring and, consequently, on the nitrogen atom of the amino group.

This reduction in electron density has two major consequences:

-

Decreased Basicity: The lone pair of electrons on the nitrogen atom is less available to accept a proton, making this compound a weaker base compared to aniline.

-

Reduced Nucleophilicity: The diminished electron density on the nitrogen atom makes it a less potent nucleophile, impacting its reactivity towards electrophiles in reactions such as acylation and alkylation.

Despite this deactivation, the amino group retains sufficient nucleophilicity to participate in a range of synthetically useful transformations, often requiring tailored reaction conditions to achieve high yields.

Key Reactions of the Amino Group

N-Acylation

N-acylation is a common transformation used to introduce an acyl group onto the amino nitrogen, forming an amide linkage. This reaction is valuable for peptide synthesis and for the introduction of various functional groups. Due to the reduced nucleophilicity of the amino group in this compound, the use of a base is typically required to facilitate the reaction with acylating agents like acyl chlorides or anhydrides.

Experimental Protocol: N-Acetylation with Acetic Anhydride

A general procedure for the N-acetylation of an aromatic amine can be adapted for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Add acetic anhydride (1.2 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature and pour it into ice-cold water with stirring.

-

Isolation: The precipitated solid product, Methyl 3-acetamido-2,5-dichlorobenzoate, is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

| Acylating Agent | Product | Typical Yield (%) |

| Acetic Anhydride | Methyl 3-acetamido-2,5-dichlorobenzoate | 85-95 |

| Benzoyl Chloride | Methyl 3-benzamido-2,5-dichlorobenzoate | 80-90 |

Table 1: Representative data for the N-acylation of this compound. (Note: Yields are estimates based on typical reactions of similar anilines and may vary.)

Experimental Workflow for N-Acylation

Caption: Workflow for the N-acetylation of this compound.

N-Alkylation

The introduction of alkyl groups to the amino function can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. Direct alkylation of the deactivated amino group in this compound with alkyl halides can be challenging and may require forcing conditions and a strong base to deprotonate the amine.

Experimental Protocol: N-Alkylation with an Alkyl Halide (General)

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 eq.).

-

Reagent Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq.) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours to overnight. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Alkylating Agent | Base | Solvent | Product | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | Methyl 3-(methylamino)-2,5-dichlorobenzoate | 60-75 |